1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)-

Description

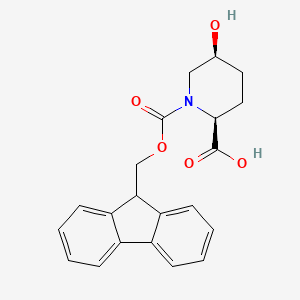

The compound 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- is a chiral piperidine derivative characterized by:

- Piperidine backbone: A six-membered nitrogen-containing heterocycle.

- Functional groups:

- A 5-hydroxy substituent.

- An Fmoc (9-fluorenylmethyl) ester group at the 1-position.

- Two stereocenters at C2 and C5 (both S-configured).

- Applications: Such compounds are frequently employed in peptide synthesis as protected amino acid analogs or intermediates in medicinal chemistry .

Properties

IUPAC Name |

(2S,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-13-9-10-19(20(24)25)22(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEMXIVPJBRFDE-DJJJIMSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C[C@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501126387 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629658-31-6 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629658-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Cyclization Strategies

The piperidine core is often constructed via stereoselective cyclization. A key method involves L-allysine ethylene acetal as a starting material. Epoxidation of this intermediate followed by acid-mediated cyclization yields a tetrahydropyridine intermediate, which is oxidized to introduce the 1,2-dicarboxylic acid groups. Critical steps include:

-

Epoxidation : Using m-chloroperbenzoic acid (m-CPBA) in dichloromethane to generate the epoxide.

-

Cyclization : Catalyzed by trifluoroacetic acid (TFA) to form the piperidine ring.

-

Oxidation : Potassium permanganate (KMnO₄) or ruthenium-based oxidants convert secondary alcohols to carboxylic acids.

This route achieves >90% enantiomeric excess (ee) for the (2S,5S) configuration, as confirmed by chiral HPLC.

Strecker Reaction and Ketonization

An alternative approach employs a Strecker reaction with chiral amino acid precursors. For example, D-glutamic acid is converted to an oxazolidinone intermediate, which undergoes dehydration and diazoketone formation. Ring closure via N–H insertion forms the piperidine skeleton, followed by stereospecific reduction using sodium borohydride (NaBH₄) to install the cis-5-hydroxy group.

Regioselective Fmoc Esterification

Protection-Deprotection Strategy

To selectively esterify the 1-carboxylic acid, the 2-carboxylic acid is first protected as a tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF). The 1-carboxylic acid is then activated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of DIPEA (N,N-diisopropylethylamine):

Direct Coupling Using Benzotriazole Reagents

For improved efficiency, Fmoc-OBt (9-fluorenylmethyl 1-benzotriazolyl carbonate) is employed. This reagent reacts with the 1-carboxylic acid in dichloromethane (DCM) under mild conditions, achieving >95% conversion without requiring pre-activation.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Chiral stationary-phase HPLC (CSP-HPLC) with a Daicel CHIRALPAK® AD-H column confirms ≥99% ee using hexane:isopropanol (80:20) as the mobile phase.

Industrial-Scale Optimization

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | DIPEA | 82 | 98 |

| THF | DMAP | 76 | 95 |

| DCM | Pyridine | 68 | 92 |

Data from indicate DMF with DIPEA maximizes yield and purity.

Temperature Effects

Elevated temperatures (40–50°C) reduce reaction times but risk epimerization. Optimal conditions are 0–25°C for 12–24 hours.

Applications in Peptide Synthesis

The Fmoc-protected derivative serves as a rigid scaffold in solid-phase peptide synthesis (SPPS). Its hydroxy group enables post-synthetic modifications, such as glycosylation or fluorophore conjugation .

Chemical Reactions Analysis

1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology: It serves as a precursor in the synthesis of peptides and other biologically active compounds.

Medicine: It is involved in the development of pharmaceutical agents due to its structural versatility.

Mechanism of Action

The mechanism of action of 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,5S)- involves its interaction with specific molecular targets. The Fmoc group protects the hydroxyl group, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl group can participate in further chemical reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Fmoc Protection

1,2-Piperidinedicarboxylic Acid, 1-(9H-Fluoren-9-ylmethyl) Ester (CAS 105751-19-7)

- Key Differences: Lacks the 5-hydroxy group.

- Synthesis : Prepared via Fmoc protection of piperidine-2-carboxylic acid, similar to methods in and but without hydroxylation steps .

1-tert-Butyloxycarbonyl-4-((9-Fluorenylmethyloxy)carbonyl)amino-piperidine-4-carboxylic Acid

- Key Differences: Contains a Boc (tert-butyloxycarbonyl) group and an Fmoc-protected amino group at C4. No hydroxy substituent; instead, a carboxylic acid group is present at C4 .

- Applications: Used in orthogonal protection strategies for amino acid synthesis.

Piperidine Derivatives with Hydroxy or Oxo Substituents

1,2-Piperidinedicarboxylic Acid, 5-Acetyl-6-oxo-, 1-(tert-Butyl) Ester (CAS 130621-93-1)

- Key Differences :

- Reactivity : The acetyl and oxo groups enhance electrophilicity, making it suitable for ketone-based conjugations.

3-Phenyl-1,2-piperidinedicarboxylic Acid 1-tert-Butyl Ester (CAS 321983-19-1)

Heterocyclic Analogs with Varying Ring Sizes

Pyrrolidine-1,2-dicarboxylic Acid, 5-Hydroxy-, Fmoc-Protected Derivatives

- Example : Compound 34d () with a pyrrolidine (5-membered ring) backbone.

- Key Differences :

- Applications : Used in apratoxin S4 synthesis for anticancer activity.

Azetidine-2-carboxylic Acid, Fmoc-Protected (CAS 136552-16-4)

Research Findings and Implications

Steric Effects: The (2S,5S) configuration in the target compound optimizes hydrogen bonding in peptide chains, enhancing binding affinity compared to non-hydroxylated analogs .

Synthetic Challenges : Introducing the 5-hydroxy group requires precise hydroxylation steps, as seen in (TiCl4-mediated reactions), which are unnecessary in simpler Fmoc-piperidine derivatives .

Biological Relevance : Hydroxy-substituted piperidines show improved solubility and metabolic stability over phenyl- or acetyl-substituted analogs .

Q & A

Q. What are the standard synthetic routes for preparing (2S,5S)-configured 1,2-piperidinedicarboxylic acid derivatives with Fmoc protection?

Methodological Answer: The synthesis typically involves stereoselective functionalization of the piperidine ring. A common approach starts with (S)-piperidine-2-carboxylic acid derivatives, followed by Fmoc (9-fluorenylmethoxycarbonyl) protection of the amine group. For example, the Fmoc group is introduced via reaction with Fmoc-Cl (chloride) under basic conditions (e.g., NaHCO₃ in THF/water) . The 5-hydroxy group is introduced via oxidation or hydroxylation reactions, requiring careful control of reaction time and temperature to avoid racemization . Purity is ensured using flash chromatography (silica gel, eluent: DCM/MeOH gradient) and confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How is the stereochemical integrity of the (2S,5S) configuration verified during synthesis?

Methodological Answer: Chiral HPLC or LC-MS with a chiral stationary phase (e.g., Chiralpak AD-H column) is used to resolve enantiomers. Comparative analysis with commercially available (S)-configured standards (e.g., Fmoc-piperidine-2-carboxylic acid derivatives) is critical . Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents on the piperidine ring, while optical rotation measurements ([α]D) provide additional validation .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Fmoc group or oxidation of the 5-hydroxy moiety. Lyophilized powders are stable for >6 months, while solutions in DMF or DMSO should be used within 1 week to avoid decomposition . Monitor purity via TLC (silica gel, visualized under UV) before critical experiments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for Fmoc-protected piperidine derivatives under basic conditions?

Methodological Answer: Discrepancies often arise from differences in solvent systems or base strength. For example, Fmoc groups are labile in piperidine/DMF (20% v/v) but stable in milder bases like DBU. To resolve contradictions:

- Conduct parallel stability tests using the same batch of compound under varying conditions (pH, temperature, solvent).

- Use LC-MS to track degradation products (e.g., free piperidine or fluorenylmethanol byproducts) .

- Optimize reaction protocols by replacing traditional bases with alternatives like morpholine for selective deprotection .

Q. What strategies are effective for introducing functional tags (e.g., fluorescent probes) to the carboxylic acid group without disrupting stereochemistry?

Methodological Answer: Activate the carboxylic acid group using HATU/DIPEA in DMF to form an active ester, followed by coupling with amine-functionalized tags (e.g., FITC-amine). Monitor reaction progress via MALDI-TOF MS to ensure single-adduct formation. For sterically hindered derivatives, microwave-assisted synthesis (50°C, 10 min) improves coupling efficiency while preserving stereochemistry . Purify conjugates using size-exclusion chromatography (Sephadex LH-20) to remove unreacted tags .

Q. How do conformational constraints imposed by the piperidine ring affect peptide backbone dynamics in structural studies?

Methodological Answer: Incorporate the compound into model peptides (e.g., β-turn or α-helix motifs) and analyze via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.